
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is a complex organic compound that belongs to the purine derivative family This compound is characterized by its unique structure, which includes a benzyl group, a sulfanylacetate moiety, and a purine core substituted with methyl and octyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate typically involves multiple steps:
-
Formation of the Purine Core: : The purine core is synthesized through a series of condensation reactions involving guanine or its derivatives
-
Attachment of the Sulfanylacetate Moiety: : The sulfanylacetate group is introduced via a nucleophilic substitution reaction. This involves the reaction of a thiol with an appropriate acylating agent, such as chloroacetic acid, under basic conditions to form the sulfanylacetate intermediate.
-
Benzylation: : The final step involves the benzylation of the sulfanylacetate intermediate. This is typically achieved using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
-
Reduction: : Reduction reactions can target the carbonyl groups in the purine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxylated derivatives of the purine ring.
Substitution: Various substituted benzyl or sulfanylacetate derivatives.
科学的研究の応用
Chemistry
In chemistry, Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may serve as a probe to study purine metabolism and its derivatives. Its structural similarity to nucleotides makes it a valuable tool for investigating enzyme-substrate interactions and the mechanisms of purine-related enzymes.
Medicine
Potential medical applications include its use as a lead compound in drug discovery. The purine core is a common motif in many biologically active molecules, and modifications of this structure can lead to the development of new therapeutic agents targeting various diseases, including cancer and viral infections.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its unique properties may be exploited in the development of new polymers, coatings, and other high-performance materials.
作用機序
The mechanism of action of Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate is largely dependent on its interaction with biological targets. The purine core can mimic natural nucleotides, allowing the compound to interact with enzymes involved in nucleotide metabolism. The benzyl and sulfanylacetate groups may enhance binding affinity and specificity, leading to potent inhibition or activation of target enzymes. Molecular pathways involved could include DNA/RNA synthesis, signal transduction, and energy metabolism.
類似化合物との比較
Similar Compounds
- Benzyl 2-(7-allyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
- Benzyl 2-(3-methyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanylacetate
- Benzyl 2-(7-benzyl-3-methyl-2,6-dioxopurin-8-yl)sulfanylacetate
Uniqueness
Benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate stands out due to the specific combination of its functional groups. The octyl chain provides increased hydrophobicity, potentially enhancing membrane permeability and bioavailability. The unique substitution pattern on the purine ring may also confer distinct biological activities compared to its analogs.
特性
CAS番号 |
384351-37-5 |
|---|---|
分子式 |
C23H30N4O4S |
分子量 |
458.58 |
IUPAC名 |
benzyl 2-(3-methyl-7-octyl-2,6-dioxopurin-8-yl)sulfanylacetate |
InChI |
InChI=1S/C23H30N4O4S/c1-3-4-5-6-7-11-14-27-19-20(26(2)22(30)25-21(19)29)24-23(27)32-16-18(28)31-15-17-12-9-8-10-13-17/h8-10,12-13H,3-7,11,14-16H2,1-2H3,(H,25,29,30) |
InChIキー |
VKGASJJMYJSBBN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN1C2=C(N=C1SCC(=O)OCC3=CC=CC=C3)N(C(=O)NC2=O)C |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


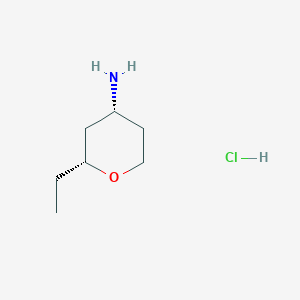
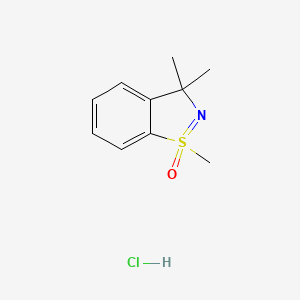
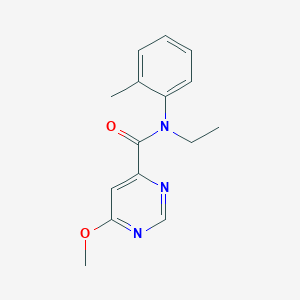
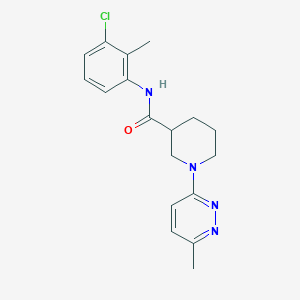
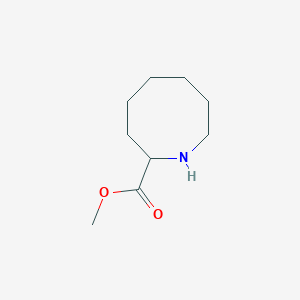
![2-(2,4-dimethylphenyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2570372.png)
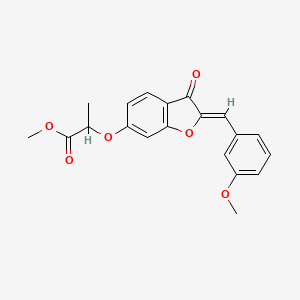
![(Z)-ethyl 2-(1-(3-((3-allyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2570375.png)
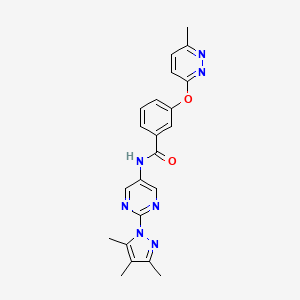
![2-({[3-oxo-2-benzofuran-1(3H)-yliden]methyl}amino)benzenecarbonitrile](/img/structure/B2570378.png)
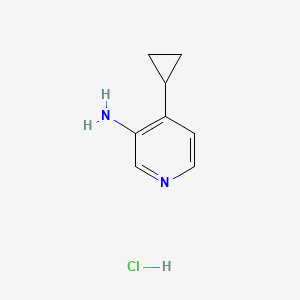
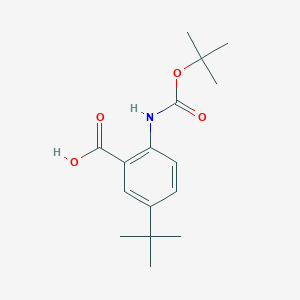
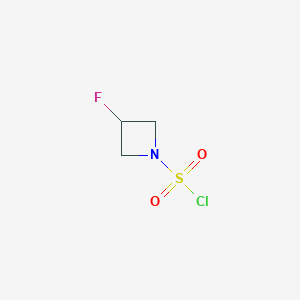
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2570386.png)
